molecular formula C11H11N9O2 B279709 N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide

N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B279709
M. Wt: 301.26 g/mol
InChI Key: UFSGOETUCDQQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide, commonly known as MTAA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTAA is a tetrazole-based compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of MTAA is not fully understood, but it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. MTAA has been shown to selectively inhibit COX-2, which is the isoform that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
MTAA has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation and pain. MTAA has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

MTAA has several advantages for laboratory experiments, including its high potency and selectivity for COX-2 inhibition. The compound is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of MTAA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of MTAA. One area of interest is its potential as a cancer therapeutic, as it has been shown to exhibit anti-tumor effects in preclinical studies. Another area of interest is its potential as a treatment for neuroinflammatory diseases such as multiple sclerosis, as it has been shown to reduce inflammation and demyelination in animal models. Additionally, further studies are needed to determine the optimal dosage and administration route for MTAA in order to maximize its therapeutic potential.

Synthesis Methods

MTAA can be synthesized by reacting 3-methoxy-5-(1H-tetrazol-1-yl)aniline with 2-bromoacetyl tetrazole in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of MTAA in good yields.

Scientific Research Applications

MTAA has been extensively studied for its potential therapeutic applications in various disease conditions, including inflammation, pain, and cancer. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis.

properties

Molecular Formula

C11H11N9O2

Molecular Weight

301.26 g/mol

IUPAC Name

N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C11H11N9O2/c1-22-10-3-8(2-9(4-10)20-7-13-16-18-20)14-11(21)5-19-6-12-15-17-19/h2-4,6-7H,5H2,1H3,(H,14,21)

InChI Key

UFSGOETUCDQQQC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NN=N2)N3C=NN=N3

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CN3C=NN=N3

Origin of Product

United States

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